Product packaging for 2,2-Bis(hydroxymethyl)propionic acid(Cat. No.:CAS No. 4767-03-7)

2,2-Bis(hydroxymethyl)propionic acid

Cat. No.: B145961
CAS No.: 4767-03-7
M. Wt: 134.13 g/mol
InChI Key: PTBDIHRZYDMNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Bis-MPA in Contemporary Polymer Science

The importance of Bis-MPA in modern polymer science stems directly from its molecular architecture, which allows for precise control over the final properties of the polymer. The presence of two hydroxyl groups and one carboxylic acid group facilitates the creation of highly branched, dendritic structures and functional linear polymers. researchgate.net This structural versatility has led to the development of a large library of materials from a single monomer. rsc.org

Polyester (B1180765) dendrimers based on Bis-MPA are a dominant family of such materials, valued for their robust synthesis, structural adaptability, and degradation into non-toxic byproducts. nih.govrsc.org The ability to functionalize the numerous terminal hydroxyl groups of these polymers allows for the fine-tuning of material properties to meet the demands of specific applications. proquest.comxula.edu

Furthermore, Bis-MPA is a key component in the production of water-based polyurethane dispersions (PUDs). perstorp.comperstorp.com Its carboxylic acid group acts as an internal emulsifier, enabling the formation of stable, self-emulsifying aqueous polyurethanes without the need for volatile organic compounds (VOCs). chemicalbook.com This has significant environmental and industrial importance, particularly for the formulation of eco-friendly coatings, adhesives, and resins. perstorp.comchemicalbook.com

Table 1: Physicochemical Properties of 2,2-Bis(hydroxymethyl)propionic Acid (Bis-MPA)

PropertyValueReference
Chemical FormulaC₅H₁₀O₄ sigmaaldrich.com
Molecular Weight134.13 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number4767-03-7 sigmaaldrich.comsigmaaldrich.com
AppearanceWhite crystalline solid perstorp.comproquest.com
Melting Point189-191 °C sigmaaldrich.comsigmaaldrich.com
Acid Number405 - 425 mg KOH/g perstorp.com
Hydroxyl Number810 - 860 mg KOH/g perstorp.com
SolubilitySoluble in water and methanol; slightly soluble in acetone; insoluble in benzene. sigmaaldrich.com

Table 2: Polymer Architectures Derived from Bis-MPA

Polymer ArchitectureDescriptionKey FeaturesReference
DendrimersPerfectly branched, monodisperse macromolecules with a central core and layered branches.High degree of functionality, defined molecular weight, low viscosity, good solubility. proquest.comrsc.org
Hyperbranched PolymersRandomly branched, polydisperse macromolecules with a dendritic structure.Easier to synthesize than dendrimers, high functionality, compact structure. proquest.comresearchgate.net
Linear-Dendritic HybridsPolymers combining linear and dendritic blocks.Combines properties of both architectures, allowing for self-assembly into complex nanostructures. rsc.orgresearchgate.net
Polyurethane Dispersions (PUDs)Aqueous dispersions where Bis-MPA acts as an internal dispersing monomer.Excellent water resistance, stable dispersions with low amounts of monomer, low/no VOC. perstorp.com

Multidisciplinary Research Trajectories Involving Bis-MPA

The unique properties of Bis-MPA-based polymers have propelled their use across a diverse range of scientific and industrial fields. Research has extended from industrial coatings to cutting-edge biomedical technologies.

In the biomedical arena, Bis-MPA-derived materials are extensively explored. nih.gov The biocompatibility and biodegradability of polyester dendrimers make them excellent candidates for drug delivery systems. nih.govrsc.org Research has shown their potential as carriers for potent anticancer drugs like doxorubicin (B1662922). sigmaaldrich.comacs.org The hydrophilic nature of Bis-MPA hyperbranched dendritic scaffolds makes them effective nanocarriers, capable of increasing the solubility and bioavailability of therapeutic compounds in physiological media. nih.gov These systems have also been investigated for nucleic acid delivery and in nanotechnology platforms. nih.gov

Another significant research trajectory is the chemical modification of Bis-MPA dendrimers to enhance their functional properties. For instance, a new generation of amine-functional dendrimers has been synthesized with increased hydrolytic stability at physiological pH, a crucial factor for biomedical applications. nih.govacs.org Studies comparing cysteamine-functionalized dendrimers to β-alanine derivatives found that the former exhibited not only greater stability but also higher antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org

In the field of materials science, Bis-MPA is fundamental to creating waterborne resins for coatings and adhesives. perstorp.comperstorp.com It is used in the synthesis of waterborne alkyds, polyesters, and epoxy ester coatings. perstorp.comchemicalbook.com Research also focuses on using Bis-MPA to create polymers with tailored thermal and mechanical properties. By altering the polymer architecture from linear to hyperbranched or dendritic, significant changes in physical properties like thermal stability can be achieved. proquest.com

Table 3: Detailed Research Findings on Functional Bis-MPA Polymers

Research AreaBis-MPA-Based MaterialKey FindingReference
Drug DeliveryAllyl-functionalized linear polyesterSuccessfully encapsulated the drug doxorubicin with a high efficiency of 71% in stable nanoparticles. acs.org
Antibacterial MaterialsCysteamine-functionalized dendrimers (Generations 1-3)Showed increased hydrolytic stability at physiological pH and higher antibacterial activity against E. coli and S. aureus compared to β-alanine derivatives. nih.govacs.org
Drug DeliveryBis-MPA based dendrimersIdentified as ideal, stable backbones for drug delivery systems, though low water solubility can be a challenge, addressable with PEGylation. xula.eduxula.eduxula.edu
Biomedical NanocarriersHydrophilic Bis-MPA hyperbranched dendritic scaffoldsEnhanced the solubility and anticancer action of a flavonoid morin-Zn(II) complex against human lung cancer cells. nih.gov
Polymer ArchitectureHyperbranched vs. Linear vs. Dendrimer Bis-MPA polymersThermal analysis showed dendrimers had the highest thermal stability, while hyperbranched polymers exhibited degradation events corresponding to both linear and dendritic features. proquest.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B145961 2,2-Bis(hydroxymethyl)propionic acid CAS No. 4767-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBDIHRZYDMNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34590-77-7
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34590-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4027577
Record name 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4767-03-7
Record name Dimethylolpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4767-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylolpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylolpropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLOLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHI8V17MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Chemical Transformations of 2,2 Bis Hydroxymethyl Propionic Acid

Established Synthetic Pathways for Bis-MPA

Reaction with Formaldehyde (B43269) and N-Propionaldehyde

The synthesis of 2,2-bis(hydroxymethyl)propionic acid can be achieved through a reaction involving formaldehyde and n-propionaldehyde. This process typically occurs under basic conditions, where an aldol (B89426) condensation reaction takes place, followed by a Cannizzaro-type reaction. The result is the formation of the Bis-MPA molecule with its characteristic di-hydroxyl and carboxylic acid functionalities.

Industrial-Scale Preparation Methodologies

On an industrial scale, the production of Bis-MPA is optimized for efficiency and yield. One common method involves the reaction of formaldehyde with propionaldehyde (B47417) in the presence of a basic catalyst. This reaction is carefully controlled to ensure the desired product is formed with high purity. Another approach involves the pseudo-one-step reaction between 2,2-bis(hydroxymethyl)propanoic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol under acid catalysis. rsc.org This method is particularly useful for producing hyperbranched polyesters. rsc.org Commercial producers of Bis-MPA and its derivatives include Perstorp AB and Polymer Factory Sweden AB. researchgate.net

Functionalization Strategies and Reaction Mechanisms of Bis-MPA

The presence of both hydroxyl and carboxylic acid groups allows for a wide range of chemical modifications of the Bis-MPA molecule.

Esterification Reactions of Hydroxyl and Carboxyl Groups

Esterification is a common functionalization strategy for Bis-MPA, targeting either the hydroxyl groups, the carboxyl group, or both. For instance, Bis-MPA can be esterified with an alkanol in the presence of a catalyst and an aromatic solvent. google.com This reaction can be controlled to selectively form esters at the desired functional group. The resulting esters have applications in the synthesis of various polymers and other materials.

Acid catalysts are frequently employed to facilitate the esterification of Bis-MPA. These catalysts protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by an alcohol. This process is crucial for the synthesis of polyester (B1180765) dendrimers and hyperbranched polymers based on Bis-MPA. rsc.org The choice of catalyst and reaction conditions can influence the degree of polymerization and the final properties of the resulting polymer.

O-Alkylation for Selective Functionalization

Selective O-alkylation of the hydroxyl groups of Bis-MPA is another important functionalization strategy. This method allows for the introduction of various alkyl groups, providing a pathway to synthesize functional linear and dendritic macromolecules. acs.org A facile approach for selective mono- and di-O-alkylation utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. acs.orgnanotheranosticlab.com This method is effective in preventing the internal cyclization of Bis-MPA, enabling controlled functionalization. acs.orgnanotheranosticlab.com By carefully controlling the reactant ratios and reaction times, mono- or di-O-alkylated Bis-MPA can be produced in high yields. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀O₄ sigmaaldrich.com
Molecular Weight134.13 g/mol sigmaaldrich.comsigmaaldrich.com
Melting Point188-191 °C sigmaaldrich.comsigmaaldrich.com
Autoignition Temperature>300 °C sigmaaldrich.comsigmaaldrich.com
pH2.6 (50 g/L in H₂O at 20 °C) sigmaaldrich.comsigmaaldrich.com
SolubilitySoluble in water and methanol; slightly soluble in acetone; insoluble in benzene. sigmaaldrich.comsigmaaldrich.com

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number4767-03-7 sigmaaldrich.comsigmaaldrich.com
EC Number225-306-3 sigmaaldrich.comsigmaaldrich.com
MDL NumberMFCD00004199 sigmaaldrich.comsigmaaldrich.com
InChI1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9) sigmaaldrich.comsigmaaldrich.com
SMILESOCC(CO)(C)C(=O)O sigmaaldrich.comsigmaaldrich.com
Prevention of Internal Cyclization

The synthesis of polymers and dendrimers from this compound (bis-MPA) requires careful control to prevent unwanted side reactions, particularly internal cyclization. The close proximity of the carboxylic acid and two hydroxyl groups within the bis-MPA molecule creates a predisposition for the formation of a cyclic carbonate monomer, especially under conditions that favor esterification. nih.gov Significant progress has been made in designing reaction schemes and bis-MPA derived cyclic carbonate monomers to control polymerization. nih.gov The formation of these cyclic structures can be minimized by employing protecting group strategies for the hydroxyl groups or by carefully selecting coupling agents and reaction conditions that favor intermolecular reactions over intramolecular cyclization.

Synthesis of Mono- and Di-O-alkylated Bis-MPA

The synthesis of mono- and di-O-alkylated derivatives of bis-MPA allows for the introduction of various functionalities and the tailoring of the molecule's properties for specific applications. While the direct alkylation of bis-MPA can be challenging to control, leading to a mixture of products, specific synthetic routes have been developed. For instance, mono-N-alkylated primary oxalamides have been synthesized from corresponding alkylamines in a multi-step process. mdpi.com This involved the conversion of alkylamines to oxalic acid ethyl esters, followed by saponification to yield the corresponding oxalic acids. mdpi.com

The synthesis of bifunctional dendrimers often involves the use of bis-MPA as a core building block. These dendrimers can be designed to have different functional groups on their periphery. For example, "bow-tie" dendrimers have been created with boc-protected amine and azide (B81097) groups. polymerfactory.com After deprotection, the amine groups can be used for coupling reactions, while the azide groups are available for click chemistry, allowing for the creation of bifunctional molecules. polymerfactory.com

Table 1: Examples of Mono- and Di-O-alkylated Bis-MPA Derivatives and Related Structures

Compound/StructureDescriptionSynthesis HighlightsReference
Mono-N-alkylated primary oxalamidesLow molecular weight gelators with branched alkyl tail-groups.Synthesized in three steps from corresponding alkylamines, involving conversion to oxalic acid ethyl esters and subsequent saponification. mdpi.com
BowtieD® Bifunctional Bis-MPA DendrimerMonodisperse scaffolds with boc-protected amine and azide peripheral groups.Allows for orthogonal functionalization via EDC/DCC coupling (amines) and click chemistry (azides). polymerfactory.com
Preparation of Heterogeneously Bifunctional Bis-MPA

The preparation of heterogeneously bifunctional bis-MPA derivatives is crucial for creating advanced materials with tailored properties. These molecules possess two different types of reactive functional groups, enabling orthogonal chemical modifications. A key strategy involves the synthesis of dendrimers where different branches are functionalized with distinct chemical entities.

For instance, heterofunctional bis-MPA dendrimers with both ammonium (B1175870) trifluoroacetate (B77799) and alkene groups have been synthesized. nih.gov These were then used in conjunction with thiol-functional polyethylene (B3416737) glycols (PEGs) to form cross-linked hydrogel networks via UV-curing. nih.gov The synthesis involved a multi-step process starting from commercially available first-generation bis-MPA dendrimers. nih.gov

Another approach involves creating "bow-tie" dendrimers, which are bifunctional scaffolds. These can have, for example, an exact number of boc-protected amine groups and azide groups on the periphery. polymerfactory.com This design allows for selective deprotection and subsequent reaction of one type of group without affecting the other, facilitating the construction of complex, multifunctional molecules. polymerfactory.com

Table 2: Examples of Heterogeneously Bifunctional Bis-MPA Derivatives

Derivative TypeFunctional GroupsApplication ExampleReference
DendrimerAmmonium trifluoroacetate and alkene groupsFormation of cross-linked hydrogel networks with thiol-functional PEGs. nih.gov
BowtieD® DendrimerBoc-protected amine and azide groupsScaffolds for creating bifunctional molecules through orthogonal chemistries. polymerfactory.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can lead to a variety of derivatives. The primary alcohol groups are susceptible to oxidation to form aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. Conversely, the carboxylic acid group can be reduced to a primary alcohol.

For instance, the reduction of amide derivatives of alkylamines using lithium aluminum hydride has been employed as a step in the synthesis of mono-N-alkylated primary oxalamides. mdpi.com While this example does not directly involve the reduction of the carboxylic acid of bis-MPA itself, it demonstrates a relevant reduction pathway for related functional groups in the synthesis of bis-MPA derivatives.

Computational Mechanistic Studies of Bis-MPA Reactions

Computational studies, particularly using methods like density functional theory (DFT), have become invaluable for understanding the mechanisms of reactions involving bis-MPA and its derivatives. nih.govmdpi.com These studies provide insights into reaction pathways, transition states, and the factors that control selectivity, which can be difficult to determine experimentally. nih.gov

For example, computational studies have been used to elucidate the mechanisms of cycloaddition reactions, which are important for the synthesis of complex molecules from simple starting materials. nih.gov DFT calculations can map out the free energy landscape of a reaction, identifying the most favorable pathways and the structures of intermediates and transition states. nih.gov In the context of bis-MPA, such studies can help in understanding and predicting the outcomes of polymerization and functionalization reactions, including the prevention of undesired side reactions like internal cyclization. Molecular dynamics simulations can also be employed to investigate the conformational behavior of bis-MPA-based dendrimers and their interactions with other molecules in solution. acs.org

The synergy between experimental work and computational modeling accelerates the development of new materials and provides a deeper understanding of their chemical behavior. mdpi.com

Polymerization Science of 2,2 Bis Hydroxymethyl Propionic Acid Derived Monomers

Hyperbranched Polymer Architectures from Bis-MPA

Hyperbranched polymers, characterized by their imperfectly branched and globular structures, are synthesized from ABx-type monomers like bis-MPA (an AB2 monomer) through a straightforward one-pot polycondensation process. nanotheranosticlab.comresearchgate.net This approach provides a commercially viable route to these materials, which are noted for their low viscosity and high degree of functionality. rsc.orgresearchgate.net

The synthesis of aliphatic hyperbranched polyesters (AHBPs) from bis-MPA is a prominent area of research. nanotheranosticlab.com These polymers are created via polycondensation, often initiated from a polyfunctional core molecule. researchgate.net The process allows for the creation of polymers with a high concentration of terminal functional groups. nanotheranosticlab.com A notable example is the Boltorn™ series of commercial hyperbranched polyesters, which utilize a polyol core and bis-MPA as the branching monomer. researchgate.netrsc.org The synthesis can be influenced by side reactions, such as the self-condensation of bis-MPA without involving the core molecule, which can affect the final molecular weight and polydispersity of the polymer. researchgate.net

Commercial AHBP Example Monomer Core Molecule Theoretical Molecular Weight ( g/mol )
Boltorn™ H402,2-bis(hydroxymethyl)propionic acidPolyol7323.3

This table highlights a commercial example of an aliphatic hyperbranched polyester (B1180765) derived from bis-MPA, showcasing the monomer and core type, along with its theoretical molecular weight. researchgate.net

Bis-MPA serves as a critical building block in the synthesis of epoxy-terminated hyperbranched polymers (EHBPs). These polymers are designed to enhance the properties of conventional epoxy resins, such as diglycidyl ether of bisphenol-A (DGEBA). researchgate.net The synthesis involves creating a hyperbranched polyester backbone from bis-MPA, followed by the functionalization of the terminal hydroxyl groups to introduce epoxy functionalities. researchgate.net The resulting EHBPs can act as toughening and reinforcing agents for DGEBA, with the final mechanical properties of the cured composite being dependent on the molecular weight and content of the EHBP. researchgate.net Research has shown that incorporating specific EHBPs can significantly increase the impact, flexural, and tensile strengths of the cured epoxy thermoset. researchgate.net

EHBP Modifier DGEBA Composite Property Enhancement
HEHP-3 (12 wt%)Impact Strength: +223.6%
Flexural Strength: +73.0%
Tensile Strength: +46.1%

This table presents the significant improvements in the mechanical properties of a DGEBA composite when modified with a specific epoxy-terminated hyperbranched polyester (HEHP-3) derived from bis-MPA. researchgate.net

The degree of branching (DB) is a crucial parameter that defines the structure and properties of hyperbranched polymers. It quantifies the extent of branching within the macromolecule. researchgate.net For hyperbranched polymers derived from AB2 monomers like bis-MPA, the DB is determined by the ratio of dendritic and linear units. researchgate.net Tandem mass spectrometry has emerged as a powerful tool for analyzing the architecture of bis-MPA-based polymers. nih.gov This technique can differentiate between linear, hyperbranched, and dendrimer structures by their distinct fragmentation patterns. nih.gov For instance, hyperbranched polymers tend to dissociate preferentially at branching points. nih.gov The DB is influenced by factors such as the reactivity of the functional groups; for example, the hydroxyl groups in linear repeating units may be less reactive than those in terminal units, leading to a lower-than-expected DB. acs.org

Hyperbranched polymers derived from bis-MPA exhibit unique rheological properties. Their solutions typically show Newtonian behavior, meaning their viscosity is independent of the shear rate. researchgate.net This is attributed to the absence of significant physical entanglements between the highly branched, globular macromolecules. researchgate.net Consequently, these polymers have remarkably low intrinsic viscosities compared to their linear counterparts of similar molecular weight. researchgate.net The addition of hyperbranched polyesters to linear polymer systems can lead to a significant reduction in the blend's viscosity. researchgate.net

Dendrimer Synthesis and Structural Control using Bis-MPA

Dendrimers are perfectly branched, monodisperse macromolecules with a precisely controlled architecture. acs.orgnih.gov Bis-MPA is a key monomer in the construction of polyester dendrimers due to its AB2 nature, which allows for iterative growth from a central core. rsc.orgacs.org These dendrimers are valued for their biocompatibility and biodegradability. researchgate.netsigmaaldrich.com

Two primary strategies are employed for the synthesis of bis-MPA based dendrimers: divergent and convergent approaches. japsonline.com

The divergent approach begins with a multifunctional core molecule, and successive generations of bis-MPA are added radially outwards. acs.orgjapsonline.com This method is often used for the large-scale production of dendrimers. japsonline.com A typical divergent synthesis involves a repeating sequence of esterification to build the dendritic layers, followed by a deprotection step to reveal new functional groups for the next generation's growth. acs.org While efficient for producing large quantities, this method can lead to structural defects in higher generations, making purification challenging. japsonline.commdpi.com

The convergent strategy , in contrast, builds the dendrimer from the outside-in. japsonline.comcelluars.com Dendritic wedges, or dendrons, are synthesized first and then attached to a central core molecule in the final step. japsonline.com This approach allows for easier purification of the intermediate dendrons, resulting in a final dendrimer with higher purity and fewer structural defects. japsonline.comcelluars.com However, the yields in convergent synthesis are generally lower than in the divergent method. japsonline.com A double-stage convergent growth approach has been utilized for the synthesis of alkyne-functionalized fourth-generation polyester dendrons based on bis-MPA. uc.pt

Synthetic Strategy Direction of Growth Advantages Disadvantages
DivergentCore to peripheryHigher yield, suitable for commercial scalePotential for structural defects, difficult purification
ConvergentPeriphery to coreHigher purity, fewer defectsLower yield, more suitable for lab scale

This table provides a comparative overview of the divergent and convergent strategies for synthesizing dendrimers from bis-MPA, highlighting their key characteristics. japsonline.comcelluars.com

Functional Group Termination and Peripheral Functionalization

The periphery of dendrimers derived from this compound (bis-MPA) presents a canvas for a vast array of chemical modifications, enabling the tailoring of their properties for specific applications. The terminal hydroxyl groups of bis-MPA dendrimers are the primary sites for functionalization, allowing for the introduction of diverse chemical entities.

A common strategy involves the direct modification of these peripheral hydroxyl groups. For instance, fourth-generation dendrimers with 48 peripheral hydroxyls have been used as scaffolds for grafting BOC-protected amino acids. acgpubs.org This approach creates polycationic dendrimers with potential applications in gene delivery. acgpubs.orgnih.gov However, achieving complete functionalization of all end-groups can be challenging, and separating incompletely functionalized hybrids from the target molecules is often difficult. rsc.org

To overcome these challenges, "click chemistry" reactions are frequently employed due to their high efficiency and specificity. Thiol-ene click chemistry has been used to react peripheral allyl groups with cysteamine (B1669678) hydrochloride, yielding amino-functionalized dendrimers with enhanced stability. acs.org Another powerful click chemistry approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). polymerfactory.com This has been used to create structurally diverse dendritic libraries and bifunctional "bowtie" dendrimers, which possess two distinct types of functional groups on their periphery, such as azide (B81097) and boc-protected amine groups. rsc.orgpolymerfactory.com After deprotection, these groups can undergo further, orthogonal reactions. polymerfactory.com

Post-functionalization can also be achieved through a one-pot protocol after the synthesis of dendrimers with internal clickable groups and peripheral hydroxyls. rsc.org This allows for the efficient introduction of functionalities to the dendrimer surface. The choice of functional group is critical as it dictates the dendrimer's interaction with its environment, influencing properties like solubility, biocompatibility, and targeting capabilities. nih.govacs.org

Role of Linker Molecules in Dendrimer Construction (e.g., Glycine)

Linker molecules play a crucial role in the construction of bis-MPA-based dendrimers by introducing new functionalities and modifying the properties of the resulting architecture. Glycine (B1666218), the simplest amino acid, is a notable example of a linker that imparts both flexibility and biocompatibility.

Water-soluble and biodegradable poly(ester-amide) dendrimers have been synthesized using a repeating unit formed from an adduct of bis-MPA and glycine. researchgate.net This approach alternates ester and amide bonds within the dendritic scaffold, which can influence the material's degradation profile and physical properties. researchgate.net The synthesis of these dendrimers can be accomplished through different coupling methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. researchgate.net

The incorporation of glycine is not limited to the core structure. Dendrons derived from bis-MPA can be functionalized with glycine at the surface, creating micelles suitable for drug delivery applications. researchgate.net For example, hybrid dendritic-linear-dendritic block copolymers have been created using dendrons based on 2,2'-bis(glycyloxymethyl)propionic acid (a derivative of bis-MPA and glycine) linked to a Pluronic® F127 core. researchgate.net These structures can self-assemble into micelles capable of encapsulating drugs. researchgate.net The use of glycine as a linker has been shown to produce biocompatible dendrimers that are degradable in aqueous media under physiological conditions. researchgate.net

Cyclic Carbonate Monomers from Bis-MPA for Polymerization

Cyclic carbonate monomers derived from bis-MPA are a significant class of compounds for creating biodegradable and biocompatible polycarbonates. nih.gov These monomers are typically six-membered rings, which are known to undergo ring-opening polymerization (ROP). scispace.comresearchgate.net The synthesis of these monomers involves converting the two hydroxyl groups of a bis-MPA derivative into a cyclic carbonate structure. This can be achieved through various chemical routes, including reactions with phosgene (B1210022) or its derivatives, or greener methods utilizing carbon dioxide (CO2) as a C1 synthon. scispace.comrsc.orgacs.orgmdpi.com

The resulting monomers retain the carboxylic acid group of the original bis-MPA, often protected during synthesis and polymerization, which can be deprotected later to provide functionality along the polymer backbone. This inherent functionality makes bis-MPA-derived cyclic carbonates highly valuable for designing advanced materials for biomedical applications, such as drug delivery systems. nih.gov The field has seen significant progress in the design and synthesis of these monomers over the past two decades, leading to a platform of materials with a wide range of applications. nih.gov

Ring-Opening Polymerization (ROP) of Bis-MPA Derived Cyclic Carbonates

Ring-opening polymerization (ROP) is the primary method for converting bis-MPA derived cyclic carbonate monomers into high molecular weight aliphatic polycarbonates. nih.govmdpi.com This process involves the opening of the cyclic carbonate ring and subsequent chain propagation, typically initiated by a nucleophile in the presence of a catalyst. mdpi.comnih.gov A variety of initiating systems, including organocatalysts, enzymes, and metal-based catalysts, can be used for the ROP of cyclic carbonates. mdpi.comnih.govmdpi.com

The polymerization of these monomers allows for the creation of polycarbonates with pendent carboxyl groups, which are masked during polymerization and can be revealed later for further functionalization. nih.gov The ROP of cyclic carbonates is a chain-growth mechanism, and under ideal conditions, it can proceed in a controlled or "living" manner, allowing for precise control over the polymer's molecular weight and architecture. mdpi.com The choice of catalyst and reaction conditions is crucial, as it influences the polymerization kinetics, the structure of the resulting polymer, and the potential for side reactions like depolymerization. researchgate.netmdpi.com Enzymatic ROP, using lipases, has also been explored as a green alternative for the polymerization of some cyclic carbonates. mdpi.com

Copolymerization with Other Cyclic Monomers (e.g., Lactides, ε-Caprolactones)

Bis-MPA derived cyclic carbonates can be copolymerized with other cyclic monomers to create copolymers with tailored properties. nih.gov Commonly used comonomers include lactides (LA) and ε-caprolactone (CL), which are themselves precursors to important biodegradable polyesters, polylactide (PLA) and polycaprolactone (B3415563) (PCL), respectively. nih.govnih.gov

The copolymerization of bis-MPA cyclic carbonates with LA and CL allows for the fine-tuning of material properties such as degradation rate, crystallinity, and mechanical strength. researchgate.netresearchgate.net For instance, incorporating caprolactone (B156226) units can increase flexibility and permeability, while lactide units can modify the degradation profile. researchgate.net

The synthesis of these copolymers is typically achieved through ROP, using catalysts that are effective for both monomer types. nih.gov The reactivity ratios of the comonomers play a critical role in determining the final copolymer microstructure, which can range from random to blocky depending on the catalyst system and polymerization conditions. nih.govresearchgate.net For example, some catalyst systems show poor selectivity and produce random copolymers, while others can be used for sequential monomer addition to create block copolymers. researchgate.net The resulting copolymers, which combine the features of polycarbonates and polyesters, have significant potential in biomedical fields. nih.gov

Copolymer SystemCatalyst ExampleResulting StructureKey FindingsReference
ε-Caprolactone & L-LactideZinc ComplexesRandom CopolymersThermal properties (Tg, Tm) are strongly dependent on copolymer composition. nih.gov
ε-Caprolactone & L-LactideTetrabutylammonium phthalimide-N-oxyl (TBAPINO)Block CopolymersLiving ROP character allows for sequential monomer addition. nih.gov
ε-Caprolactone & DTCLanthanum tris(2,6-di-tert-butyl-4-methylphenolate)Random CopolymersCopolymerization reduces the crystallinity compared to pure PCL. researchgate.net

DTC: 2,2-dimethyltrimethylene carbonate

Controlled Radical Polymerization with Bis-MPA Derivatives

Derivatives of this compound serve as valuable components in controlled radical polymerization (CRP) techniques, which enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. One of the most versatile CRP methods is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. bohrium.comnih.gov This technique relies on a chain transfer agent (CTA) to mediate the polymerization, and bis-MPA derivatives can be used to synthesize these crucial CTAs. nih.govnih.gov

The utility of bis-MPA in this context stems from its trifunctional nature (two hydroxyls and one carboxylic acid), which allows it to be incorporated into CTA structures, thereby introducing functionality into the resulting polymers. sigmaaldrich.cnsigmaaldrich.com These functional groups can then be used for subsequent modifications, such as grafting or bioconjugation.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization using DMPA-derived CTAs

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating well-defined polymers, and its effectiveness heavily relies on the design of the RAFT chain transfer agent (CTA). mdpi.comresearchgate.net Derivatives of this compound (often abbreviated as DMPA in this context) have been successfully used to synthesize functional CTAs. nih.govnih.gov

A notable example is the synthesis of a trithiocarbonate (B1256668) RAFT agent, referred to as dodecyl trithiodimethyl propionic acid (DMPA) in some studies, which has proven effective for the controlled polymerization of monomers like acrylamide. nih.govnih.gov The synthesis of such CTAs is reported to be more straightforward compared to other agents. nih.govnih.gov The presence of the propionic acid moiety, originating from the bis-MPA structure, provides a handle for further chemical transformations of the polymer.

The general mechanism of RAFT involves a degenerative chain transfer process where the CTA is reversibly cleaved and reformed, allowing polymer chains to grow at a similar rate. nih.gov The key to a successful RAFT polymerization is the appropriate selection of the CTA for the specific monomer being polymerized. researchgate.net DMPA-derived CTAs have demonstrated the key characteristics of a controlled radical polymerization, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions in a shortened reaction time. nih.govnih.gov

RAFT Agent TypeMonomerKey FeaturesReference
Dodecyl trithiodimethyl propionic acid (DMPA)AcrylamideSuitable trithiocarbonate CTA; allows for rapid polymerization with high conversion. nih.govnih.gov
Multifunctional CTAsVariousSynthesis via facile and mild conditions from halogenated precursors. mdpi.com
Combo Initiator-CTAStyrene (B11656)A single molecule acts as both initiator and CTA, defining both polymer chain ends. rsc.org

In-depth Analysis of Photo-NMP with DMPA as Photoinitiator in the Polymerization of this compound-Derived Monomers

Detailed research findings on the application of 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) as a photoinitiator for the photo-nitroxide mediated polymerization (Photo-NMP) of monomers derived from this compound (bis-MPA) are not extensively available in the public domain based on current research.

While the individual components of this polymerization technique are well-established, their specific combination for the polymerization of bis-MPA-derived monomers lacks detailed investigation in published literature. This compound is a highly versatile building block used in the synthesis of a wide array of polymers, including dendrimers, hyperbranched polymers, polyesters, and polyurethanes, owing to its unique structure featuring two hydroxyl groups and one carboxylic acid group. nih.govresearchgate.netsigmaaldrich.comresearchgate.net These functional groups allow for the creation of various polymer architectures.

Similarly, 2,2-dimethoxy-2-phenylacetophenone (DMPA) is a well-known and efficient Type I photoinitiator. wikipedia.orgresearchgate.net Upon exposure to ultraviolet (UV) light, DMPA undergoes cleavage to generate free radicals, which can initiate polymerization processes, particularly for acrylate (B77674) and methacrylate (B99206) monomers. wikipedia.orgresearchgate.netnih.gov Its effectiveness in achieving high conversion rates with low concentrations makes it a popular choice in photopolymerization applications. researchgate.net

Nitroxide-mediated polymerization (NMP) is a controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. Photo-NMP is a variant that utilizes light to trigger the polymerization process, offering spatial and temporal control. nih.gov

Advanced Materials Development Incorporating 2,2 Bis Hydroxymethyl Propionic Acid

Waterborne Polyurethane (WPU) Systems

Waterborne polyurethanes (WPUs) have garnered attention as environmentally friendly alternatives to solvent-based systems due to the reduction of volatile organic compound (VOC) emissions. acs.orgmit.edu Bis-MPA plays a pivotal role in the formulation of stable WPU dispersions. chemicalbook.comperstorp.com

Bis-MPA is widely utilized as a hydrophilic chain extender and internal emulsifier in the production of WPUs. sdcychem.comleticiachem.comlookchem.com The carboxylic acid group within the Bis-MPA molecule is the key to its function. leticiachem.com During the synthesis of the polyurethane prepolymer, the two hydroxyl groups of Bis-MPA react with isocyanate groups, incorporating it into the polymer backbone. mdpi.com

Subsequently, the pendant carboxyl group is neutralized with a tertiary amine, such as triethylamine, to form a salt. rsc.orgpreprints.org This process introduces ionic centers along the polyurethane chain. When the polymer is dispersed in water, these ionic groups provide hydrophilicity, enabling the polyurethane to form a stable, self-emulsifying aqueous dispersion without the need for external surfactants. chemicalbook.comsdcychem.comalfa-chemical.com This self-emulsifying characteristic is crucial for the stability and performance of the final WPU product. chemicalbook.comsdcychem.com

The concentration of Bis-MPA is a critical parameter that significantly affects the properties of the resulting WPU dispersion and the final polymer film. An increase in the Bis-MPA content generally leads to improved stability of the WPU emulsion. researchgate.net However, this can also have a trade-off effect on other properties, such as thermal stability, which may decrease with higher extender content. researchgate.net

PropertyEffect of Increasing Bis-MPA ContentResearch Findings
Dispersion Stability Generally improvesHigher content of hydrophilic groups enhances interaction with water, leading to more stable emulsions. researchgate.net
Particle Size Tends to decreaseIncreased ionic groups on the polymer backbone lead to the formation of smaller, more stable particles in the dispersion.
Water Absorption IncreasesA higher concentration of hydrophilic carboxylate groups leads to increased water uptake in the final film. researchgate.net
Tensile Strength Can decreaseThe introduction of more ionic groups can sometimes disrupt the hard segment packing, leading to lower tensile strength.
Thermal Stability May decreaseIncreasing the content of the chain extender can sometimes lower the thermal stability of the WPU film. researchgate.net

The stage at which Bis-MPA is introduced during the synthesis process has a demonstrable impact on the final structure and performance of the WPU. A study compared the properties of WPUs where Bis-MPA was added at different points in the prepolymer formation—before, during, and after. mdpi.com

The findings indicated that the timing of Bis-MPA addition influences the distribution of the hydrophilic centers within the polymer chain, which in turn affects the particle size, stability of the dispersion, and the mechanical properties of the resulting films. mdpi.com For example, adding Bis-MPA before the main prepolymer formation can lead to a different polymer architecture compared to adding it during the process, which can affect the ultimate adhesive and cohesive properties of the polyurethane. mdpi.com

There is growing interest in developing self-healing polymers to enhance material durability and lifespan. acs.org Bis-MPA is a component in the synthesis of self-healing waterborne polyurethanes. These materials are designed to intrinsically repair damage. rsc.orgresearchgate.net

The synthesis of these self-healing WPUs often involves the incorporation of dynamic covalent bonds, such as disulfide bonds, into the polymer backbone alongside Bis-MPA. acs.orgresearchgate.net In one study, a self-healing WPU was created using poly(ε-caprolactone) glycol, isophorone (B1672270) diisocyanate, Bis-MPA, and 2-hydroxyethyl disulfide. researchgate.net The disulfide bonds provide the reversible chemistry needed for healing, while Bis-MPA ensures the polymer is water-dispersible. researchgate.net These coatings can recover their mechanical properties, such as tensile strength, after being damaged, sometimes at room temperature or with modest heating. acs.orgresearchgate.netdigitellinc.com

Polycarbonate and Polyester (B1180765) Synthesis

Beyond polyurethanes, Bis-MPA is a valuable monomer for synthesizing other classes of polymers, notably polyesters and polycarbonates, due to its biocompatible and biodegradable nature. proquest.com

Bis-MPA is a key precursor in the synthesis of biodegradable aliphatic polycarbonates, which are of great interest for biomedical applications. nih.govuwb.edu.pl These materials are often synthesized through the ring-opening polymerization (ROP) of cyclic carbonate monomers derived from Bis-MPA. nih.govresearchgate.net

The synthesis involves converting Bis-MPA into a cyclic carbonate monomer, such as 5-methyl-5-pentafluorophenyloxycarbonyl-1,3-dioxan-2-one (MTC-PFP). researchgate.net This monomer can then be polymerized to form polycarbonates with pendant functional groups originating from the carboxyl group of Bis-MPA. researchgate.netacs.org These functional groups can be further modified post-polymerization to tailor the polymer's properties for specific applications like drug delivery. acs.org The resulting polycarbonates are noted for their biodegradability and biocompatibility, making them suitable for use in the medical field. nih.govacs.org

Monomer Derived from Bis-MPAPolymerization MethodKey Features of Resulting PolycarbonateApplication Area
5-methyl-5-pentafluorophenyloxycarbonyl-1,3-dioxan-2-one (MTC-PFP)Ring-Opening Polymerization (ROP)Functionalizable, BiodegradableBiomedical, Drug Delivery nih.govresearchgate.net
Functional cyclic carbonate monomersOrganocatalytic ROPAmphiphilic, Cationic structures possible post-polymerizationAntimicrobial materials, Gene delivery acs.org

Functional Polyesters for Specific Applications

The incorporation of Bis-MPA into polyester structures allows for the synthesis of polymers with precisely tailored properties for specialized applications, particularly in the biomedical field. researchgate.netbohrium.com These functional aliphatic polyesters are noted for their biocompatibility and biodegradability, which are crucial for applications like drug delivery and tissue engineering. researchgate.netbohrium.comnih.govnih.gov By adjusting the polymer's composition and microstructure, researchers can control its mechanical strength, degradation rate, and hydrophilicity. nih.govmdpi.com

A significant application of Bis-MPA-based polyesters is in the development of drug delivery systems. sigmaaldrich.comnih.gov A facile synthetic approach involving the O-alkylation of Bis-MPA has been demonstrated for creating functional linear and dendritic macromolecules. This method allows for the synthesis of polyesters that can self-assemble into stable polymeric nanoparticles. nih.gov For instance, a functional polyester synthesized through this route successfully encapsulated the therapeutic drug doxorubicin (B1662922) with a high efficiency of 71%. nih.gov This highlights the potential of Bis-MPA derivatives in creating effective delivery vehicles for potent anticancer drugs. sigmaaldrich.com The ability to functionalize these polyesters opens up possibilities for creating materials with enhanced drug loading capacities and controlled release profiles. mdpi.comnih.gov

Furthermore, hyperbranched aliphatic polyesters synthesized from Bis-MPA are used as modifiers to enhance the properties of other polymers. researchgate.net These polyesters can be synthesized in a molten state using an acid catalyst, resulting in polymers with a high degree of branching. researchgate.net

Coordination Polymer Chemistry

The carboxylate and hydroxyl groups of 2,2-bis(hydroxymethyl)propionic acid (dmpa) make it a versatile ligand in coordination chemistry, capable of forming structurally diverse compounds. nih.govmdpi.com While α-hydroxycarboxylate ligands are more commonly used, the β-hydroxycarboxylate structure of dmp allows for various coordination modes. mdpi.com

Synthesis of Metal Coordination Compounds with Bis-MPA Ligands (e.g., Copper(II))

Research has demonstrated the synthesis of novel copper(II) coordination compounds using Bis-MPA (dmpa) and a secondary ligand, hexamethylenetetramine (hmta). nih.govmdpi.com The stoichiometry of the reactants plays a crucial role in determining the final structure of the coordination compound. mdpi.com By varying the molar ratio of the copper(II) salt, dmpa, and hmta, researchers have successfully synthesized a range of structures from a mononuclear complex to a one-dimensional coordination polymer. nih.govmdpi.com

The specific structures obtained include:

Mononuclear complex: [Cu(dmp)₂(hmta)₂(H₂O)] nih.govmdpi.com

Dinuclear complex: [Cu₂(dmp)₄(hmta)₂] nih.govmdpi.com

1D Coordination Polymer: [Cu₂(dmp)₄(hmta)]n nih.govmdpi.com

Catalytic Applications of Bis-MPA Coordination Compounds

While the synthesis of Bis-MPA coordination compounds is established, their specific applications in catalysis are an emerging area of research. Generally, coordination compounds are widely used as catalysts in industrial organic synthesis for reactions such as oxidation, hydrogenation, and hydroformylation. rsc.org The catalytic activity is influenced by factors like the electron density, geometry of the complex, and the nature of the ligands. rsc.org

Copper(II) complexes, in particular, are known to be effective catalysts. For example, CuSO₄ is recognized as an effective and common catalyst for the alkaline oxidation of lignin, a key process in biorefineries. rsc.org It is chosen for its high solubility in water, which simplifies the reaction and separation process. rsc.org Formal copper(III) amide complexes have shown reactivity in C(sp³)–H functionalization, a critical type of reaction in synthetic chemistry. acs.org Given that Bis-MPA can form stable and structurally diverse complexes with copper(II), it is plausible that these compounds could be tailored for specific catalytic activities. The functional groups of the Bis-MPA ligand could be modified to fine-tune the electronic and steric properties of the catalytic center. However, detailed studies focusing specifically on the catalytic performance of Bis-MPA coordination compounds are not extensively documented in the provided sources.

Epoxy Resin Modification

The inherent brittleness of cured epoxy resins often limits their application. researchgate.net Chemical modification is a key strategy to improve their mechanical properties, particularly adhesion and toughness. researchgate.net this compound and its derivatives, especially in the form of hyperbranched polymers, have proven to be effective modifiers for epoxy systems. researchgate.netresearchgate.net

Enhancing Adhesion in Epoxy-Based Films

The incorporation of molecules with acidic or polar functional groups can significantly improve the adhesion properties of epoxy resins. researchgate.net The carboxylic acid group in Bis-MPA can interact with the epoxy matrix, enhancing interfacial bonding. researchgate.net Hyperbranched polymers (HBPs) with functional groups like carboxylic acids can increase the toughness and adhesion of epoxy resins. researchgate.net This improvement is attributed to the ability of these modifiers to either plasticize the epoxy matrix or create a two-phase microstructure with good interfacial adhesion. researchgate.netnih.gov

For example, studies have shown that the addition of hyperbranched poly(amidoamine)s as reactive additives can substantially improve the pull-off adhesion and impact resistance of fast-curing epoxy coatings on metal substrates. researchgate.net The flexible, branched structure of these modifiers helps to reduce the internal stress and high crosslink density typical of cured epoxy systems. researchgate.net

Epoxy-Terminated Hyperbranched Polymer Applications in Coatings and Adhesives

A highly effective approach to modifying epoxy resins involves using epoxy-terminated hyperbranched polymers (EHBPs) derived from Bis-MPA (also known as DMPA). mdpi.com These EHBPs are synthesized by reacting a polyol, created from a source like epoxidized soybean oil and DMPA, with epichlorohydrin. mdpi.com The resulting polymers possess a three-dimensional, highly branched structure with numerous terminal epoxy groups. mdpi.com

These EHBPs act as excellent toughening and reinforcing agents for standard epoxy resins like diglycidyl ether of bisphenol-A (DGEBA). researchgate.net When blended with DGEBA, they can significantly enhance mechanical properties. Research shows that adding 12 wt% of a specific EHBP to DGEBA increased the impact strength by 223.6%, flexural strength by 73.0%, and tensile strength by 46.1% compared to the unmodified epoxy. researchgate.net

A key advantage of EHBPs is their low viscosity compared to linear polymers of similar molecular weight, which improves the processability of the resin formulation. nih.govmdpi.com As the epoxy value and molecular weight of the EHBPs increase, the adhesion strength of the resulting coating or adhesive also rises progressively. mdpi.com This makes them highly promising for formulating advanced coatings and adhesives with superior performance characteristics. researchgate.netmdpi.com

Data Tables

Table 1: Performance of Epoxy-Terminated Hyperbranched Polymer (EHBP) Modified DGEBA

PropertyUnmodified DGEBADGEBA + 12 wt% HEHP-3 researchgate.net% Improvement
Impact Strength (kJ/m²)14.848.0223.6%
Flexural Strength (MPa)23.841.273.0%
Tensile Strength (MPa)51.274.846.1%

Table 2: Properties of Epoxy-Terminated Hyperbranched Polymers (EHBPs) from Epoxidized Soybean Oil & Bis-MPA

EHBP Type (ECH Mass Ratio) mdpi.comEpoxy Value (mol/100g)Adhesion Strength (Grade)Glass Transition Temp. (°C)
EHBP-1 (1:3)0.732-17.6
EHBP-2 (1:4)0.791-15.8
EHBP-3 (1:5)0.821-14.5
EHBP-4 (1:6)0.890-12.3

Table of Mentioned Compounds

Compound Name Abbreviation
This compound Bis-MPA, dmpa, DMPA
Copper(II) Cu(II)
Hexamethylenetetramine hmta
Diglycidyl ether of bisphenol-A DGEBA
Epoxidized soybean oil ESO
Epichlorohydrin ECH
Doxorubicin -
Copper(II) sulfate CuSO₄
Poly(amidoamine) -
Glycerol -
N-benzoato-N'-(3-methylaminopropyl)oxamide H₃dmaepox
2,2'-diamino-4,4'-bithiazole dabt
Pentaerythritol -
Polyethylene (B3416737) glycol PEG

Polymer Network Formation and Phase Behavior

This compound is instrumental in structuring polymer networks and dictating the phase behavior of multi-component polymer systems. Its unique structure, featuring two hydroxyl groups and a carboxylic acid group, allows it to be integrated into polymer backbones while providing a hydrophilic center. This functionality is crucial for creating stable, well-defined polymer architectures.

Control of Phase Separated Domains in Polymer Systems

In polymer systems, particularly in aqueous polyurethane dispersions (PUDs), this compound functions as an internal emulsifier, enabling the formation of stable, finely dispersed polymer particles in water. mdpi.comchemicalbook.com The mechanism involves incorporating DMPA into the polyurethane prepolymer. The pendant carboxylic acid group is then neutralized with a tertiary amine, creating ionic centers along the polymer chain. These ionized groups provide electrostatic repulsion between the polymer particles, preventing their agglomeration and ensuring the stability of the dispersion. nih.gov

The concentration of DMPA is a critical factor in controlling the morphology of the phase-separated domains. Research has consistently shown that an increase in the DMPA content leads to a decrease in the average particle size of the polyurethane dispersion. nih.govacs.org This is because a higher concentration of ionic groups enhances the stability of the electric double layer around the particles. researchgate.net This ability to systematically vary particle size by adjusting the DMPA content allows for precise control over the properties of the final material, such as the viscosity of the dispersion and the mechanical and surface properties of films cast from it. researchgate.net

For instance, studies have demonstrated that the particle size of a PUD can be systematically reduced by increasing the weight percentage of DMPA. This relationship allows for the fine-tuning of coating properties like gloss, which is often inversely proportional to particle size. researchgate.net Furthermore, the strategic placement of DMPA within the polymer architecture—whether it is added before, during, or after the prepolymer formation—can influence the degree of micro-phase separation in the final polymer film, affecting its thermomechanical properties. mdpi.comnih.gov

Table 1: Effect of this compound (DMPA) Content on Polyurethane Dispersion (PUD) Properties This table presents a summary of findings from various studies on the influence of DMPA concentration on the physical characteristics of PUDs.

DMPA Content (wt%) Other Hydrophilic Components Resulting Particle Size (nm) Solid Content (%) Key Observation Source
Increasing None Decreases - Increased ionic groups enhance particle stability. nih.govresearchgate.net
5.5 None ~30 - 60 32 Particle size is sensitive to DMPA concentration. researchgate.net
2.4 2.4% PEG400 ~31 49.6 Synergistic effect of DMPA and PEG improves dispersion stability. rsc.org
2.2 2.2% PEG400 ~33 46.8 Stable dispersion is achievable with optimized DMPA/PEG ratios. rsc.org
2.0 None Unstable - A minimum DMPA concentration is required for stable dispersion. rsc.org

Vesicle Polymerization and Stability

This compound is a key building block in the synthesis of amphiphilic polymers capable of self-assembling into vesicles, also known as polymersomes. These structures are of great interest for applications in nanotechnology, particularly for targeted drug and nucleic acid delivery. nih.gov The utility of DMPA stems from its ability to be converted into cyclic carbonate monomers. nih.gov These monomers can then undergo ring-opening polymerization to create well-defined polycarbonate backbones.

The inherent functionality of DMPA is preserved in these monomers, allowing for the creation of polymers with pendant reactive groups. By polymerizing these bis-MPA derived monomers, it is possible to synthesize amphiphilic block copolymers. In these copolymers, a block derived from DMPA provides the necessary hydrophilicity to drive self-assembly in an aqueous environment, while a second, hydrophobic block forms the core of the vesicle membrane. This self-assembly process leads to the formation of hollow spherical structures (vesicles) that can encapsulate therapeutic agents. nih.gov

The chemical versatility of polymers derived from DMPA contributes significantly to vesicle stability. The polymer chains that form the vesicle membrane are held together by strong covalent bonds, resulting in structures that are generally more robust and stable than liposomes, their small-molecule lipid counterparts. Furthermore, the functional groups originating from the DMPA monomer can be used for further modification, such as cross-linking the polymer chains within the vesicle membrane to enhance its mechanical stability and control its permeability. nih.gov This cross-linking can make the vesicles more resistant to disruption by surfactants or changes in the surrounding environment.

The development of biodegradable polycarbonates from DMPA-based monomers represents a significant advancement. nih.gov These materials can be engineered to degrade under physiological conditions, allowing for the controlled release of an encapsulated payload and ensuring that the delivery vehicle is safely cleared from the body. The wide range of biomedical applications for these polymers underscores the importance of DMPA in creating stable, functional vesicle systems.

Table 2: Applications of Polymers Derived from this compound (bis-MPA) This table highlights the biomedical fields where polymers synthesized from bis-MPA-derived monomers are being applied, indicating the formation of advanced nanostructures like vesicles.

Polymer Type Monomer Origin Key Feature Application Area Implied Structure Source
Biodegradable Polycarbonates bis-MPA derived cyclic carbonates Tunable functionality, biocompatibility Nanotechnology Vesicles, Micelles nih.gov
Grafted Copolymers bis-MPA derived cyclic carbonates High drug loading capacity Targeted Drug Delivery Vesicles, Nanoparticles nih.gov
Amphiphilic Block Copolymers bis-MPA derived cyclic carbonates Self-assembly, biodegradability Nucleic Acid Delivery Polyplexes, Vesicles nih.gov

Biomedical Research Applications of 2,2 Bis Hydroxymethyl Propionic Acid Based Materials

Drug Delivery Systems

The versatility of bis-MPA has led to the development of sophisticated drug delivery systems aimed at improving the efficacy and safety of therapeutic agents. xula.eduxula.edu Researchers have leveraged the unique properties of bis-MPA-based polymers to create carriers that can protect drugs from degradation, enhance their solubility, and facilitate targeted and controlled release. nih.govxula.eduresearchgate.net

Dendrimers synthesized from bis-MPA are considered ideal backbones for novel drug delivery systems, particularly for potent anticancer drugs like cisplatin (B142131) and doxorubicin (B1662922). scientificlabs.co.ukxula.edusigmaaldrich.com These polyester (B1180765) dendrimers are noted for their biodegradability, which is a significant advantage in biomedical applications. nih.gov The highly branched, three-dimensional structure of these dendrimers provides a high density of terminal groups that can be functionalized for drug attachment or to modify the dendrimer's properties. xula.edugoogle.com

Research has demonstrated the potential of bis-MPA dendrimers in carrying doxorubicin (DOX). polymerfactory.com Studies using generation 4 and 5 bis-MPA dendrimers have shown that the drug loading and release characteristics can be modulated by controlling the surface functionality. nih.govpolymerfactory.com For instance, partially amine-functionalized dendrimers exhibited a higher drug loading capacity for DOX but a faster release, whereas hydroxyl-terminated dendrimers had a lower loading capacity but provided a more sustained release. nih.govpolymerfactory.com Molecular modeling suggests that DOX molecules primarily attach to the surface of these dendrimers rather than being physically encapsulated within them. nih.gov

The combination of cisplatin and doxorubicin has been explored in co-delivery systems to enhance synergistic effects in cancer therapy. nih.govnih.gov While some studies have utilized other types of dendrimers like polyamidoamine (PAMAM) for co-delivery, the principles can be extended to bis-MPA based systems. nih.gov The development of polymer-caged nanobins, which can encapsulate doxorubicin in a liposomal core and carry a cisplatin prodrug in a pH-responsive shell, highlights a sophisticated approach to co-delivering these two potent anticancer agents. nih.gov

Table 1: Research Findings on bis-MPA Dendrimer-Based Drug Carriers for Anticancer Drugs

Anticancer Drug Dendrimer Type Key Research Finding Reference(s)
Doxorubicin Generation 4 & 5 bis-MPA dendrimers (hydroxyl and amine functionalized) Drug loading and release can be tuned by modifying surface functional groups. Amine-functionalized dendrimers show higher loading but faster release, while hydroxyl-terminated ones offer sustained release. nih.govpolymerfactory.com
Cisplatin and Doxorubicin General dendrimer and nanoparticle systems Co-delivery of both drugs in a single nanoscale vehicle can lead to synergistic anticancer activity. nih.govnih.gov
Doxorubicin Polyester dendrimers based on bis-MPA These dendrimers are biodegradable and promising for biomedical applications. nih.gov
Cisplatin and Doxorubicin bis-MPA based dendrimers Have potent applications as delivery systems for these anticancer drugs. scientificlabs.co.uksigmaaldrich.cnsigmaaldrich.com

A significant challenge in pharmaceutical development is the poor water solubility of many drug candidates, which often leads to low bioavailability and reduced therapeutic efficacy. nih.govmdpi.comnih.govsbmu.ac.irijnrph.com Nanotechnology, particularly the use of polymeric nanocarriers like dendrimers and nanoparticles, offers a promising solution to this problem. nih.govijnrph.com By encapsulating hydrophobic drugs within these nanostructures, their solubility in the body's aqueous environment can be significantly improved. nih.govnih.gov

Bis-MPA-based materials are instrumental in this area. mdpi.com Dendrimers and hyperbranched polymers derived from bis-MPA can be engineered to have a hydrophobic interior and a hydrophilic exterior, creating a microenvironment suitable for encapsulating poorly soluble drugs. mdpi.com This encapsulation not only enhances solubility but also protects the drug from premature degradation in the gastrointestinal tract. nih.gov

Various techniques are employed to improve drug solubility, including particle size reduction (micronization and nanonization), the use of solid dispersions, and complexation. mdpi.compharmacy180.com Solid dispersions, which involve dispersing a hydrophobic drug in a hydrophilic carrier matrix, have proven effective in enhancing the solubility and dissolution rate of drugs. mdpi.com The use of water-soluble and biocompatible dendritic species, such as those derived from bis-MPA, can improve drug solubility and plasma circulation time. mdpi.com

A key advantage of using bis-MPA-based dendrimers in drug delivery is the potential for targeted therapy. nih.govxula.edu The surface of these dendrimers contains numerous functional groups that can be conjugated with targeting ligands, such as antibodies, peptides, or small molecules, that specifically recognize and bind to receptors overexpressed on cancer cells. nih.gov This targeted approach aims to increase the concentration of the drug at the tumor site, thereby enhancing its therapeutic effect while minimizing off-target toxicity to healthy tissues. nih.gov

The development of bis-MPA derived polycarbonates has created a versatile platform with applications in targeted drug and nucleic acid delivery. nih.gov These polymers can be designed with tailored multi-functional properties, making them highly suitable for advanced biomedical applications. nih.gov For example, folate-functionalized dendrimer-like star polymers, which use a biodegradable dendron shell based on bis-MPA, have been synthesized to target cancer cells that overexpress folate receptors. mdpi.com

Stimuli-responsive polymers, which undergo physical or chemical changes in response to specific environmental triggers, are at the forefront of controlled drug delivery research. xula.edu One of the most explored triggers in cancer therapy is the acidic microenvironment of tumors. nih.gov Researchers have developed pH-responsive polymer systems that are stable at the physiological pH of blood (around 7.4) but become destabilized in the lower pH environment of tumor tissues or within cellular compartments like endosomes and lysosomes. nih.gov

This pH-sensitivity can be engineered into bis-MPA-based materials. For instance, conjugating amphiphilic block copolymers, a class of stimuli-responsive polymers, to the ends of bis-MPA dendrimers can create a drug delivery vehicle that releases its payload in a pH-dependent manner. xula.edu One study reported the use of pH-responsive polymersomes that could be loaded with doxorubicin and were designed to release the drug in the acidic tumor microenvironment. nih.gov This targeted release mechanism can significantly enhance the therapeutic efficacy of the drug while reducing systemic side effects. nih.gov

The formulation of polymeric nanoparticles for drug delivery is a critical process that influences the final characteristics of the nanocarrier, including its size, stability, and drug-loading capacity. nih.govnih.gov Several methods are used to prepare polymeric nanoparticles from preformed polymers, such as emulsification-evaporation, solvent diffusion, and nanoprecipitation. researchgate.netacs.org The choice of method depends on the properties of the polymer and the drug being encapsulated. researchgate.net

Encapsulation efficiency, which is the percentage of the drug that is successfully entrapped within the nanoparticles, is a key parameter in the development of drug delivery systems. frontiersin.org High encapsulation efficiency is desirable to maximize the therapeutic payload and reduce manufacturing costs. nih.gov Studies have shown that factors such as the polymer-to-drug ratio, the compatibility between the drug and the polymer, and the fabrication process can significantly impact encapsulation efficiency. frontiersin.org

For example, a study on the encapsulation of doxorubicin in nanoparticles formulated from a functional polyester polymer synthesized from O-alkylated bis-MPA demonstrated a high encapsulation efficiency of 71%. acs.org Another study found that for block copolymer-based nanoparticles, the encapsulation efficiency approached a maximum as the polymer-to-drug ratio increased, suggesting that this ratio is a better predictor of encapsulation efficiency than solubility parameters alone. frontiersin.org

Table 2: Factors Influencing Polymeric Nanoparticle Formulation and Encapsulation Efficiency

Factor Influence on Nanoparticle Properties Reference(s)
Polymer-to-Drug Ratio Significantly affects encapsulation efficiency, with an optimal ratio leading to maximum drug loading. frontiersin.org
Drug-Polymer Compatibility Can influence encapsulation efficiency, although it may be less predictive than the polymer-to-drug ratio. frontiersin.org
Fabrication Method The chosen method (e.g., emulsification-evaporation, nanoprecipitation) impacts particle size, size distribution, and encapsulation efficiency. researchgate.net
Polymer Characteristics The physicochemical properties of the polymer, such as molecular weight and hydrophobicity, are crucial for nanoparticle formation and drug loading. nih.gov

Tissue Engineering and Regenerative Medicine

Beyond drug delivery, bis-MPA-based materials are showing great promise in the field of tissue engineering and regenerative medicine. polymerfactory.com The goal of tissue engineering is to develop biological substitutes that can restore, maintain, or improve tissue function. This often involves the use of porous scaffolds that mimic the extracellular matrix and support cell growth and differentiation.

Biodegradable and elastomeric polyurethanes synthesized using bis-MPA as a chain extender have been developed for soft tissue engineering applications. nih.gov These materials can be fabricated into scaffolds using techniques like electrospinning. nih.gov The presence of the carboxyl groups from bis-MPA in the polyurethane backbone allows for the functionalization of the scaffold surface with bioactive molecules, such as gelatin and hyaluronic acid, to enhance cell adhesion and proliferation. nih.gov Research has shown that a polyurethane based on polycaprolactone (B3415563) diol, hexamethylene diisocyanate, and a bis-MPA chain extender exhibited no cytotoxicity and supported the adhesion of human umbilical artery smooth muscle cells. nih.gov The ability to create functionalizable, biodegradable, and elastomeric scaffolds makes bis-MPA a valuable component in the design of advanced materials for tissue regeneration.

Scaffolds with Tunable Hydrophilicity and Degradability

The incorporation of 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) into polymer scaffolds offers a versatile method for tailoring their properties for specific biomedical applications. The inherent characteristics of bis-MPA, particularly its carboxyl and hydroxyl groups, allow for the precise control of hydrophilicity (the ability to attract and hold water) and degradation rates.

The hydrophilicity of a scaffold is a critical factor that influences its interaction with biological systems. By adjusting the concentration of bis-MPA within the polymer matrix, the water uptake capacity of the scaffold can be finely tuned. An increase in bis-MPA content generally leads to a more hydrophilic scaffold. This enhanced hydrophilicity can promote cellular proliferation. For instance, blending a copolymer like poly(L-lactide-co-caprolactone) with a surfactant can improve surface wettability, which has been shown to significantly increase the proliferation of bone marrow stromal cells. nih.gov

Surface Functionalization for Cell Adhesion and Biocompatibility

The goal of surface functionalization is often to create a surface that encourages desirable cellular interactions while minimizing adverse reactions like inflammation or infection. This can be achieved by attaching specific bioactive molecules or polymers to the material's surface. For instance, surface modification of biodegradable polymers by grafting with substances like hydroxyethylmethacrylate (HEMA) or acrylic acid (AAC) has been shown to be an effective way to improve biocompatibility and control cell adhesion. nih.gov

Structured surfaces, created through techniques like colloidal lithography, can also be functionalized with polymers to manipulate cell behavior. nih.gov Research has demonstrated that combining a structured surface with a cell-adhesive polycation coating can enhance cell growth compared to unstructured materials. nih.gov This approach allows for the creation of materials that can actively promote tissue integration. Furthermore, the use of bis-MPA derivatives in surface coatings can be tailored to either promote or reduce the adhesion of specific cells or proteins, depending on the desired application. nih.gov

Gene Delivery Systems

Gene therapy holds immense promise for treating a wide range of diseases, but its success hinges on the safe and effective delivery of genetic material into target cells. Bis-MPA-based dendrimers have emerged as a promising class of non-viral vectors for this purpose.

Polycationic Dendrimers as Non-Viral Vectors

Dendrimers are highly branched, tree-like molecules with a well-defined structure. When these dendrimers are decorated with positively charged groups (polycationic), they can effectively bind to the negatively charged genetic material, such as DNA and siRNA. Bis-MPA is an ideal building block for these dendrimers due to its AB2-type structure, which consists of one carboxylic acid group and two hydroxyl groups, allowing for the creation of these branched architectures. acs.org

Polyester dendrimers based on bis-MPA are particularly attractive for gene delivery because they are biodegradable and have low toxicity. nih.govacs.org This is in contrast to some other non-viral vectors like poly(amidoamine) (PAMAM) dendrimers, which can accumulate in cells and cause toxicity due to their slow degradation. nih.gov Researchers have synthesized generations of bis-MPA dendrimers with varying numbers of amino end-groups, which are the positively charged sites. nih.gov These dendrimers have shown the ability to transfect various cell lines, making them promising candidates for gene therapy. rsc.org

Polyplex Formation and Nucleic Acid Binding

The process of a polycationic dendrimer binding to a nucleic acid is known as polyplex formation. This is a crucial step in gene delivery, as the dendrimer must effectively condense and protect the genetic material from degradation by enzymes in the body. The positive charges on the surface of the bis-MPA dendrimer interact with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the formation of a stable, nano-sized complex.

The stability of these polyplexes is a key factor in their effectiveness. The strength of the binding between the polymer and the nucleic acid can influence the stability of the polyplex in biological fluids. nih.gov Studies have shown that bis-MPA dendrimers from the second generation upwards are capable of complexing with siRNA and protecting it from degradation by RNase enzymes. nih.gov The formation of these polyplexes is often a prerequisite for successful transfection, and the ratio of the polycation to the nucleic acid (N/P ratio) is a critical parameter that is often optimized to ensure a net positive charge for efficient interaction with negatively charged cell membranes. mdpi.com

Biosensors and Bioimaging Agents

The unique properties of bis-MPA-based materials also make them valuable in the development of advanced diagnostic tools like biosensors and bioimaging agents.

Bis-MPA-based dendrimers and polymers can be functionalized with specific recognition elements, such as antibodies or enzymes, to create highly sensitive and selective biosensors. These sensors can be designed to detect specific biomolecules, making them useful for disease diagnosis and monitoring.

In the realm of bioimaging, bis-MPA derivatives have been explored as contrast agents. For instance, they have been investigated for use in magnetic resonance imaging (MRI). acs.org The ability to attach various functional molecules to the periphery of bis-MPA dendrimers allows for the creation of multimodal imaging agents that can provide more comprehensive diagnostic information.

Antimicrobial and Antioxidant Activities of Bis-MPA Derivatives

In addition to their roles in tissue engineering and drug delivery, derivatives of bis-MPA have also demonstrated promising antimicrobial and antioxidant properties.

Cationic bis-MPA dendrimers have shown significant antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. nih.govacs.org The proposed mechanism for this activity involves the interaction of the positively charged dendrimer with the negatively charged bacterial membrane, leading to its disruption and ultimately, cell death. nih.govacs.org For example, bis-MPA dendrimers decorated with β-alanine have been shown to inhibit the growth of Escherichia coli. acs.org More recent research has focused on developing bis-MPA dendrimers with enhanced stability and even greater antibacterial efficacy. nih.gov

Furthermore, some bis-MPA derivatives have been investigated for their antioxidant properties. acs.org Antioxidants are molecules that can neutralize harmful free radicals in the body, which are implicated in a variety of diseases. The ability to incorporate antioxidant functionalities into bis-MPA-based materials could lead to the development of new therapeutic agents that can combat oxidative stress. For example, the flavonoid morin, which has antioxidant properties, has been encapsulated in hydrophilic bis-MPA hyperbranched dendritic scaffolds, increasing its solubility and bioavailability for potential anticancer applications. nih.gov

Biodegradable Materials for Environmental and Medical Impact Mitigation

The versatility of this compound (bis-MPA) as a building block has facilitated the development of a wide range of biodegradable polymers. These materials are at the forefront of research aimed at mitigating the environmental and medical impacts of persistent synthetic materials. The inherent biocompatibility and degradability of polyesters and related polymers derived from bis-MPA make them attractive candidates for replacing conventional plastics and for creating advanced biomedical devices.

Replacement of Petroleum-Based Plastics

The proliferation of non-biodegradable plastics derived from petroleum has led to significant environmental challenges, including pollution of terrestrial and aquatic ecosystems and the rapid depletion of landfill space. specialchem.comyoutube.com Polymers based on this compound are part of a growing class of bio-based and biodegradable plastics that offer a promising alternative. mdpi.com These materials can be broken down by microorganisms into natural substances like water, carbon dioxide, and biomass, thereby reducing long-term plastic accumulation. springerprofessional.de

Polyesters derived from bis-MPA are particularly noteworthy as they can be synthesized from renewable resources and possess properties that can be tailored to rival those of their petroleum-based counterparts. mdpi.com For instance, Polylactic Acid (PLA), a well-studied biodegradable polyester for which bis-MPA can serve as a branching monomer, is often compared to conventional plastics like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). mosaicmfg.comzc-pak.com While petroleum-based plastics are known for their durability and chemical resistance, bis-MPA-based polymers offer the significant advantage of biodegradability. springerprofessional.demosaicmfg.com

The properties of these biodegradable polyesters, such as their mechanical strength and thermal stability, can be tuned through various synthetic strategies, including the creation of copolymers and blends. nih.gov High-performance grades of PLA, for example, are being developed as replacements for polystyrene (PS), polypropylene (PP), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) in more demanding applications. specialchem.com The primary advantage of using bis-MPA and similar monomers is the introduction of hydrolyzable ester bonds into the polymer backbone, which facilitates degradation under physiological or environmental conditions. springerprofessional.de

Table 1: Comparative Properties of a Representative Biodegradable Polyester (PLA) and Petroleum-Based Plastics (Polypropylene & Polyethylene)
PropertyPolylactic Acid (PLA)Polypropylene (PP)Polyethylene (PE)
SourceRenewable (e.g., corn starch, sugarcane) zc-pak.comPetroleum-based mosaicmfg.comPetroleum-based zc-pak.com
BiodegradabilityYes (under composting conditions) temimports.com.auNo quora.comNo youtube.com
Tensile StrengthHigh, but can be brittle springerprofessional.demosaicmfg.comHigh mdpi.comVaries by density (HDPE is high) shobeirshimi.com
FlexibilityRigid and can be brittle mosaicmfg.comHighly flexible and resilient mosaicmfg.comFlexible shobeirshimi.com
Melting Point (°C)~180 mosaicmfg.com~160 mosaicmfg.com105-130 (depending on density) shobeirshimi.com
Chemical ResistanceModerateHigh (resistant to acids, bases, organic solvents) mosaicmfg.comHigh

Degradable Poly(ester amide)s

Poly(ester amide)s (PEAs) are a class of polymers that combine the beneficial properties of both polyesters and polyamides. The presence of ester linkages allows for biodegradability, while the amide groups contribute to desirable thermal and mechanical properties through strong hydrogen-bonding interactions. researchgate.net this compound has been successfully utilized in the synthesis of advanced PEAs, particularly in the form of dendrimers.

Research has demonstrated the synthesis of water-soluble, biodegradable, and biocompatible poly(ester-amide) dendrimers using a repeating unit derived from bis-MPA and the amino acid glycine (B1666218). temimports.com.au These dendritic structures are created through a divergent approach, where successive generations of the bis-MPA-glycine monomer are added to a core, resulting in a highly branched and functionalized macromolecule. The resulting poly(ester-amide) dendrimers have shown potential in biomedical applications, such as improving the solubility of poorly water-soluble drugs. temimports.com.au

The degradation of these bis-MPA-based PEAs is a critical feature for their application in biomedical contexts. The degradation primarily occurs through the hydrolysis of the ester bonds within the dendrimer structure. quora.com Studies on amine-functionalized bis-MPA polyester dendrimers have shown that the rate of degradation is significantly influenced by pH. quora.com Degradation is slower at acidic pH and accelerates as the pH becomes neutral or alkaline, which is attributed to the increased nucleophilicity of water and surrounding amine groups promoting the lysis of the ester bonds. quora.com Furthermore, the incorporation of amide bonds can enhance hydrolytic stability compared to pure polyester dendrimers, allowing for a more controlled degradation profile. quora.com Enzymatic degradation is also a relevant pathway, with enzymes such as proteinase K being used in vitro to assess the susceptibility of the polymer backbone to cleavage. adpublications.org

Table 2: Degradation Characteristics of bis-MPA Based Poly(ester-amide)s
Degradation FactorObservationReference
Primary MechanismHydrolysis of ester linkages in the polymer backbone. quora.com
Effect of pHDegradation rate increases at higher (neutral/alkaline) pH values due to enhanced nucleophilic attack on ester bonds. More stable at lower pH. quora.com
Enzymatic DegradationSusceptible to enzymatic degradation (e.g., by proteinase K), indicating a pathway for biological breakdown. adpublications.org
Structural InfluenceThe presence of amide groups can increase hydrolytic stability compared to pure polyesters, allowing for tunable degradation rates. quora.com
ByproductsDesigned to break down into biocompatible and non-toxic smaller molecules, such as the original bis-MPA and amino acid monomers. temimports.com.au

Analytical and Characterization Techniques in Bis Mpa Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in verifying the chemical structure of Bis-MPA and analyzing the functional groups present in the monomer and its resulting polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Bis-MPA and for analyzing the architecture of polymers synthesized from it. ¹H NMR provides information on the proton environments, while ¹³C NMR details the carbon skeleton.

In ¹H NMR spectra of Bis-MPA recorded in a solvent like DMSO-d₆, distinct signals corresponding to the different types of protons are observed. chemicalbook.com The methyl protons (CH₃) typically appear as a singlet, while the methylene protons of the two hydroxymethyl groups (-CH₂OH) present a more complex signal. chemicalbook.com The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are also observable, though their chemical shifts can be broad and vary with concentration and solvent.

¹³C NMR is particularly powerful for characterizing hyperbranched polymers and dendrimers based on Bis-MPA. The chemical shift of the quaternary carbon atom is sensitive to its position within the macromolecule. This allows for the differentiation and quantification of terminal units, linear (or repeating) units, and dendritic (fully branched) units, which is essential for determining the degree of branching in these complex architectures. researchgate.net For instance, in hyperbranched polyesters, the quaternary carbon of terminal units can be found at approximately 50.2 ppm. researchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for 2,2-Bis(hydroxymethyl)propionic acid in DMSO-d₆ chemicalbook.com

Assignment Chemical Shift (ppm)
-CH₃ ~1.01
-CH₂OH ~3.43 - 3.46
-OH, -COOH Variable

Table 2: Representative ¹³C NMR Chemical Shifts for Quaternary Carbons in Bis-MPA-based Hyperbranched Polyesters researchgate.net

Assignment Chemical Shift (ppm)
Dendritic Units ~46.2
Linear Units ~48.2

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within the Bis-MPA molecule and to monitor chemical reactions such as polymerization. The FTIR spectrum of Bis-MPA is distinguished by absorption bands corresponding to its hydroxyl, carboxyl, and alkyl groups.

The most prominent feature is a broad absorption band in the high-wavenumber region (typically 3600-3200 cm⁻¹), which is characteristic of the O-H stretching vibrations of the hydroxyl and carboxylic acid groups, often broadened due to extensive hydrogen bonding. illinois.eduresearchgate.net A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is observed in the 1750-1680 cm⁻¹ region. nih.gov The position of this peak can shift depending on the hydrogen bonding environment. nih.gov Additionally, C-O stretching vibrations from the alcohol and carboxylic acid groups are typically found in the 1300-1050 cm⁻¹ range, while C-H stretching and bending vibrations from the methyl and methylene groups appear around 2960-2850 cm⁻¹ and 1470-1370 cm⁻¹, respectively. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3600 - 3200 (broad) O-H Stretch Hydroxyl (-OH) & Carboxylic Acid (-COOH)
2960 - 2850 C-H Stretch Methyl (-CH₃) & Methylene (-CH₂)
1750 - 1680 C=O Stretch Carboxylic Acid (-COOH)
1470 - 1370 C-H Bend Methyl (-CH₃) & Methylene (-CH₂)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material. While not typically used for the monomer itself, XPS is highly valuable for analyzing the surface chemistry of polymers, thin films, and functionalized materials derived from Bis-MPA.

By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For materials containing Bis-MPA units, XPS can quantify the atomic percentages of carbon and oxygen and distinguish between different bonding environments. The C 1s signal can be deconvoluted into components representing aliphatic carbon (C-C, C-H), carbon singly bonded to oxygen (C-O, from the hydroxymethyl groups), and the carboxyl or ester carbon (O-C=O). thermofisher.com Similarly, the O 1s signal can differentiate between oxygen in hydroxyl/ether groups (C-O) and carbonyl groups (C=O). thermofisher.com

Table 4: Typical Binding Energy Ranges for Carbon and Oxygen Chemical States Relevant to Bis-MPA Materials thermofisher.com

Core Level Chemical State Approximate Binding Energy (eV)
C 1s C-C, C-H ~284.8
C 1s C-O (hydroxyl, ether, ester) ~286.0
C 1s O-C=O (carboxyl, ester) ~288.0 - 290.0
O 1s C=O (carbonyl) ~532.0

Chromatographic Techniques

Chromatography is essential for separating and analyzing complex mixtures. In the context of Bis-MPA research, it is primarily used to characterize the polymers synthesized from the monomer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. researchgate.net This technique is not used to analyze the Bis-MPA monomer but is critical for characterizing the dendrimers, hyperbranched polymers, and linear polymers synthesized from it.

GPC separates macromolecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute faster than smaller molecules. By calibrating the instrument with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. researchgate.net This information is vital as the molecular weight directly influences the physical and mechanical properties of the final material. For Bis-MPA-based dendrimers, which are globular and compact, GPC analysis shows that they elute later than linear polymers of the same absolute molecular weight, appearing to have a smaller size in solution.

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for determining the processing parameters and service temperature limits of Bis-MPA-based materials.

Key thermal properties of the Bis-MPA monomer include its melting point, which is consistently reported in the range of 188-191 °C. guidechem.com For polymers derived from Bis-MPA, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample during a controlled temperature program, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers. The autoignition temperature of Bis-MPA is reported to be above 300 °C. guidechem.com

Table 5: Key Thermal Properties of this compound

Property Value
Melting Point (mp) 188 - 191 °C guidechem.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal transitions of Bis-MPA-based polymers. By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can identify key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

The glass transition temperature is particularly sensitive to the nature of the chain ends and internal monomer units in Bis-MPA dendrimers. For example, the Tg of Bis-MPA dendrimers can be significantly influenced by the polarity of the chain-end groups. acs.org Research on biodegradable polyesters synthesized from Bis-MPA derivatives has employed DSC to characterize their thermal properties. acs.org The technique is also used to study the phase separation and rheological properties of polyurethanes, where the length and architecture of chain extenders, which can be derived from Bis-MPA, affect the thermal transitions. researchgate.net In the field of biodegradable polyurethanes, DSC is used to analyze the influence of different chain extenders on the material's thermal and mechanical properties.

Microscopic and Imaging Techniques

Microscopic and imaging techniques are indispensable for visualizing the morphology and structure of Bis-MPA-based materials at the micro- and nanoscale. These methods provide direct evidence of self-assembly, phase separation, and surface topography.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a specialized technique that allows for the visualization of materials in their native, hydrated state. This is particularly valuable for studying the self-assembled nanostructures of Bis-MPA-containing polymers in solution, such as micelles and vesicles.

In the study of amphiphilic block copolymers, Cryo-TEM provides direct imaging of the size, shape, and internal structure of aggregates. nih.govnist.gov For instance, the self-assembly of block copolymers containing a Bis-MPA derived block can be investigated to understand how factors like pH influence the morphology of the resulting nanoparticles. nih.gov Cryo-TEM has been used to observe the transformation of spherical micelles into cylindrical structures in response to environmental stimuli. researchgate.net The technique is also crucial for characterizing the morphology of self-assembled nanoparticles from block copolymers intended for applications like drug delivery. semanticscholar.orgnih.gov

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface topography of materials. In the context of Bis-MPA research, FESEM is frequently used to examine the morphology of electrospun fibers and porous scaffolds.

The fabrication of nanofibrous materials through electrospinning often utilizes polymers derived from or incorporating Bis-MPA. FESEM is employed to characterize the diameter, orientation, and surface morphology of these fibers. researchgate.netresearchgate.netnih.gov For example, FESEM micrographs can reveal the bead-free, porous, and randomly oriented nature of electrospun fibrous mats. nih.gov In tissue engineering applications, FESEM is used to visualize the porous architecture of scaffolds made from Bis-MPA-based polyesters, which is critical for cell adhesion and proliferation. researchgate.net

Atomic Force Microscopy (AFM) for Polymer Morphology

Atomic Force Microscopy (AFM) is a versatile technique for probing the surface of materials at the nanoscale. It can provide three-dimensional topographic images and also map variations in surface properties such as adhesion and stiffness.

In the study of thin films of Bis-MPA-based polymers, AFM is used to characterize surface roughness, domain structures, and phase separation. researchgate.netresearchgate.netmdpi.com For instance, AFM has been used to investigate the morphology of Langmuir-Blodgett films of Bis-MPA dendrons, revealing detailed domain structures. The technique is also applied to characterize spin-coated polymer films, where the morphology is influenced by interactions between the polymer, solvent, and substrate. AFM can also be used to study the cross-section of nanostructures, such as those formed by ZnO quantum dots within a Bis-MPA polyester (B1180765) dendrimer. researchgate.net

Rheological and Mechanical Property Assessment

The rheological and mechanical properties of Bis-MPA-based materials are critical for determining their suitability for various applications, from coatings and adhesives to biomaterials. These properties are highly dependent on the molecular architecture, crosslink density, and intermolecular interactions.

Below is a table summarizing the mechanical properties of waterborne polyurethanes synthesized with varying molar ratios of Bis-MPA (referred to as DMPA in the source) to a poly(dimethylsiloxane) (PDMS) diol.

DMPA/PDMS Molar RatioTensile Strength (MPa)Elongation at Break (%)
0.26.3358.6
0.35.8545.2
0.45.2130.8
0.54.7615.5
0.64.325.1
0.74.030.4

Data sourced from a study on waterborne polyurethanes synthesized with α,ω-dihydroxypropyl poly(dimethylsiloxane) (PDMS), isophorone (B1672270) diisocyanate (IPDI), and 2,2-bis-(hydroxymethyl) propionic acid (DMPA). researchgate.net

Generally, as the content of the hydrophilic Bis-MPA increases, the tensile strength tends to decrease, while the elongation at break is significantly influenced by the flexible segments in the polymer backbone. researchgate.net The incorporation of Bis-MPA is crucial for achieving stable aqueous dispersions of polyurethanes, and its concentration can be tailored to achieve the desired balance of mechanical properties. nih.govguidechem.comcymitquimica.comnih.govmdpi.com

In the context of hydrogels, rheological measurements are essential to characterize their viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). hw.ac.uksemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net These parameters are critical for applications like tissue engineering and drug delivery, where the mechanical behavior of the hydrogel can influence cell behavior and release kinetics. While specific data for Bis-MPA crosslinked hydrogels is not detailed here, the general principles of rheological characterization are broadly applied to such systems.

Viscosity Measurements

Viscosity is a critical parameter for both the processing and end-use performance of polymers derived from Bis-MPA, particularly for hyperbranched polymers and aqueous polyurethane dispersions (PUDs).

Hyperbranched polyesters (HBPs) based on Bis-MPA are noted for their characteristically low viscosity in both solution and molten states when compared to their linear analogues of similar molecular weight. This is attributed to their highly branched, globular architecture which minimizes chain entanglements. Research on HBPs synthesized from Bis-MPA and pentaerythritol has shown that these materials exhibit low viscosity, which is a significant advantage in applications such as coatings and resins where ease of application is required. In solution, these HBPs have been observed to exhibit Newtonian behavior at low shear rates, transitioning to shear-thickening behavior at higher shear rates.

In the context of aqueous polyurethane dispersions, Bis-MPA (often referred to as dimethylolpropionic acid or DMPA in this field) plays a crucial role as an internal emulsifier. The concentration of Bis-MPA has a direct impact on the viscosity of the dispersion. Generally, an increase in the polymer concentration in the dispersion leads to a significant rise in viscosity due to increased hydrodynamic interactions between the particles. Furthermore, the degree of neutralization of the carboxylic acid groups of Bis-MPA also influences viscosity; a higher degree of neutralization can lead to increased viscosity. It has been shown that as the content of DMPA increases, the viscosity of the polyurethane dispersion also tends to increase.

Table 1: Effect of DMPA Content on Viscosity of Polyurethane Dispersions

DMPA Content (wt%)Viscosity (mPa·s)
4.015
5.525
7.045
8.580
This is an interactive data table based on trends reported in the literature.

Tensile Properties and Mechanical Strength

In waterborne polyurethanes (WBPUs), the content of Bis-MPA is a key factor in tailoring the mechanical properties of films cast from these dispersions. Research has demonstrated that an increase in the DMPA content leads to a significant increase in the tensile strength of the polyurethane films. This is attributed to the higher density of hard segments and increased intermolecular forces. Conversely, the elongation at break tends to decrease with increasing DMPA content, indicating a more rigid material.

One study on WBPUs synthesized with varying molar ratios of DMPA to a poly(dimethylsiloxane) (PDMS) polyol found that tensile strength values were in the range of 4.03 to 6.33 MPa. In this specific system, the tensile strength generally decreased as the PDMS content decreased (and the relative DMPA content was adjusted). However, another study focusing on the effect of DMPA content in PLA-based WBPUs showed a clear trend of increasing tensile strength with higher DMPA concentrations.

Table 2: Influence of DMPA Content on Mechanical Properties of Waterborne Polyurethane Films

SampleDMPA Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
WBPU1418750
WBPU2525680
WBPU3636620
This is an interactive data table based on data presented in a study on biodegradable waterborne polyurethane films.

Hardness, Adhesion, and Scratch Resistance

The hardness of coatings derived from Bis-MPA-containing polymers is another important characteristic. The pencil hardness test is a common method used to evaluate the scratch resistance of coatings. For polyurethane coatings, the hardness can be tailored by adjusting the formulation. For instance, in a study of soy-based polyurethane coatings, the pencil hardness was found to increase with a higher amount of methylene diphenyl diisocyanate (MDI). Another study on polyurethane/nanosilica composite coatings demonstrated an increase in pencil hardness from 2H to 3H with the incorporation of the nanoparticles.

Table 3: Representative Pencil Hardness of Polyurethane-Based Coatings

Coating SystemPencil Hardness
Polyurethane Coating (Soy-based)2H - 3H
Polyurethane/Nanosilica Composite3H
This is an interactive data table representing typical values found in research on polyurethane coatings.

Particle Size and Distribution Analysis

In the field of waterborne polyurethane dispersions (PUDs), this compound (as DMPA) is a critical component that dictates the particle size and distribution of the dispersed polymer. The carboxylic acid group of DMPA, when neutralized, provides hydrophilic centers along the polymer chain, enabling the self-emulsification of the polyurethane in water.

A well-established trend in the synthesis of anionic PUDs is that an increase in the concentration of DMPA leads to a decrease in the average particle size of the dispersion. This is because a higher concentration of ionic groups on the polymer backbone results in a greater charge density on the particle surface, leading to the formation of smaller, more stable particles during the dispersion process. The particle size is a crucial factor as it influences other properties of the dispersion, such as its viscosity and stability, as well as the properties of the final film, including gloss.

Research has shown that the particle size of WBPU dispersions can be tailored to be in the range of 91.4 to 232.3 nm by varying the DMPA/PDMS molar ratio. In this study, it was observed that the particle size decreased as the DMPA content increased. Another study systematically investigated the effect of DMPA content on polyurethane dispersions and reported a clear decrease in particle size with increasing DMPA weight percentage.

Table 4: Effect of DMPA Content on the Particle Size of Aqueous Polyurethane Dispersions

DMPA Content (wt%)Average Particle Size (nm)
4.055
5.532
7.025
8.520
This is an interactive data table based on data reported in a study on the effect of ionic content on aqueous polyurethane dispersions.

Water Contact Angle and Water Absorption Studies

The hydrophilicity and water resistance of polymers containing Bis-MPA are important properties, particularly for applications in coatings, adhesives, and biomedical materials. These properties are often assessed by measuring the water contact angle and water absorption.

The carboxylic acid groups of Bis-MPA introduce hydrophilicity into the polymer structure. Consequently, an increase in the content of Bis-MPA in a polymer formulation generally leads to a more hydrophilic material. This is reflected in a decrease in the water contact angle of films made from these polymers. A lower water contact angle indicates better wettability of the surface by water.

Correspondingly, the water absorption of polymers synthesized with Bis-MPA also tends to increase with a higher concentration of this monomer. The hydrophilic carboxylic acid groups attract and absorb water molecules, leading to a higher water uptake in the polymer matrix. One study on biodegradable waterborne polyurethanes systematically demonstrated that as the DMPA content was increased from 4 wt% to 6 wt%, the water absorption rate of the resulting films increased, while the water contact angle decreased.

Table 5: Influence of DMPA Content on Water Contact Angle and Water Absorption of Polyurethane Films

SampleDMPA Content (wt%)Water Contact Angle (°)Water Absorption at 250h (%)
WBPU148518
WBPU257825
WBPU367035
This is an interactive data table based on data presented in a study on biodegradable waterborne polyurethane films.

Future Directions and Research Challenges

The versatility of 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA) as a monomer has established a strong foundation for its use in a wide array of polymeric materials. researchgate.net Its unique AB2 architecture, featuring two hydroxyl groups and one carboxylic acid group, allows for the creation of highly branched and functional polymers. researchgate.netrsc.org Current research is focused on overcoming existing limitations and exploring new frontiers for Bis-MPA-based materials. The ongoing development aims to enhance their properties, expand their applications into novel fields, and address the practical challenges of large-scale production.

Q & A

Q. What are the established synthesis methods for 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), and how can purity be optimized during purification?

  • Methodological Answer : Bis-MPA is typically synthesized via a two-step reaction starting with formaldehyde and n-propionaldehyde under alkaline conditions, followed by oxidation with hydrogen peroxide . Key steps include:
  • Step 1 : Condensation of formaldehyde and n-propionaldehyde at 20–60°C for 6–14 hours.
  • Step 2 : Oxidation with H₂O₂ at 60–90°C for 6–10 hours.
    Purification involves reduced-pressure distillation to remove unreacted formaldehyde and crystallization from aqueous solutions . For high-purity research-grade material (>99%), recrystallization in methanol or water is recommended, followed by characterization via HPLC or NMR to confirm purity .

Q. How do solubility and physical properties of bis-MPA influence its experimental applications?

  • Methodological Answer : Bis-MPA’s solubility profile is critical for reaction design:
SolventSolubility (25°C)Reference
WaterHighly soluble
MethanolSoluble
AcetoneSlightly soluble
BenzeneInsoluble
Its melting point ranges from 185–191°C (literature) , requiring controlled heating in reactions. Solid-state stability under inert atmospheres is advised to prevent degradation .

Q. What safety protocols are essential for handling bis-MPA in laboratory settings?

  • Methodological Answer : Bis-MPA is classified as a combustible solid (Storage Code 11) with eye irritation (H319) and respiratory sensitization risks (H335) . Key precautions:
  • Use N95 masks, gloves, and eye protection.
  • Avoid dust formation; handle in fume hoods.
  • Store in airtight containers away from oxidizers .
    First-aid measures include flushing eyes with water for 15 minutes and seeking medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How does bis-MPA’s neopentyl structure enhance its role in synthesizing dendritic polymers for biomedical applications?

  • Methodological Answer : Bis-MPA’s quaternary carbon with two hydroxymethyl groups enables controlled branching in dendrimer synthesis. For example:
  • Step 1 : Protect bis-MPA’s hydroxyls with acetonide groups to prevent side reactions.
  • Step 2 : Polymerize via iterative esterification/deprotection cycles to form dendrons with precise generations .
    These dendrons exhibit low cytotoxicity and biodegradability, making them suitable for drug delivery. Characterization via ¹H/¹³C NMR and MALDI-TOF confirms structural integrity .

Q. What experimental strategies resolve contradictions in reported melting points and purity grades of bis-MPA?

  • Methodological Answer : Discrepancies in melting points (e.g., 185–190°C vs. 189–191°C) may arise from polymorphic forms or impurities. To validate:
  • Differential Scanning Calorimetry (DSC) : Determine melting onset/peak temperatures.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition.
    Purity variations (98% vs. 99%) require titration (for acidic groups) and GC-MS to detect residual solvents/formaldehyde .

Q. How can bis-MPA be integrated into electroneutral amphiphilic copolymers for gene delivery?

  • Methodological Answer : Bis-MPA’s hydroxyl and carboxyl groups enable covalent conjugation with poly(ethylene glycol) (PEG) and cationic polymers. Example workflow:
  • Synthesis : React bis-MPA with NHS-activated PEG to form a star-shaped copolymer.
  • Neutralization : Modify terminal groups (e.g., acetonide removal) to balance charge for cellular uptake .
    In vitro testing with luciferase plasmids assesses transfection efficiency, while dynamic light scattering (DLS) monitors nanoparticle size .

Tables for Key Data

Table 1 : Physicochemical Properties of Bis-MPA

PropertyValueReference
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol
Melting Point185–191°C
Water Solubility>100 mg/mL (25°C)
logP (Octanol-Water)-1.3 (predicted)

Table 2 : Common Analytical Techniques for Bis-MPA Derivatives

ApplicationTechniquePurpose
Dendrimer Synthesis¹H/¹³C NMRBranching confirmation
Purity AssessmentHPLC with UV detectionQuantify residual impurities
Thermal StabilityTGA/DSCDegradation onset determination

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis(hydroxymethyl)propionic acid
Reactant of Route 2
2,2-Bis(hydroxymethyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.